molecular formula C6H2BrClF2 B183245 1-Bromo-4-chloro-2,5-difluorobenzene CAS No. 172921-33-4

1-Bromo-4-chloro-2,5-difluorobenzene

Cat. No.: B183245
CAS No.: 172921-33-4
M. Wt: 227.43 g/mol
InChI Key: QVXGDUWCYGGRHC-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2,5-difluorobenzene is a polyhalogenated benzene derivative with the molecular formula C6H2BrClF2 and a molecular weight of 227.43 g/mol . This compound is characterized by the presence of bromine, chlorine, and two fluorine atoms attached to a benzene ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Safety and Hazards

1-Bromo-4-chloro-2,5-difluorobenzene is combustible . The flash point is 92.2 °C . It’s recommended to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2,5-difluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 1,4-difluorobenzene. This process typically uses bromine and chlorine sources under controlled conditions to achieve selective substitution at the desired positions . Another method involves the use of N-bromosuccinimide (NBS) and triphenylphosphine dibromide for bromination and chlorination reactions, respectively .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-2,5-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Electrophilic Aromatic Substitution: Substituted benzene derivatives with different electrophiles.

    Nucleophilic Aromatic Substitution: Fluorine-substituted benzene derivatives.

    Coupling Reactions: Biphenyl derivatives with various substituents.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-chloro-2,5-difluorobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both bromine and chlorine atoms, along with two fluorine atoms, makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

1-bromo-4-chloro-2,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2/c7-3-1-6(10)4(8)2-5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXGDUWCYGGRHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632059
Record name 1-Bromo-4-chloro-2,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172921-33-4
Record name 1-Bromo-4-chloro-2,5-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172921-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-chloro-2,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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